(Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Vue d'ensemble

Description

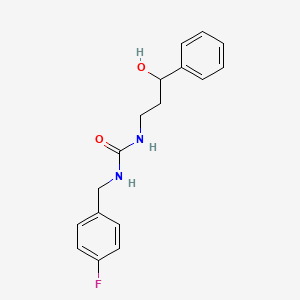

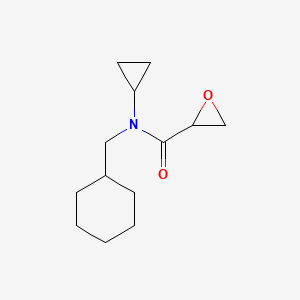

(Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPTT is a heterocyclic compound that contains a nitrogen-containing five-membered ring and a sulfur-containing five-membered ring. The compound has a molecular weight of 343.42 g/mol and a melting point of 232-234°C.

Applications De Recherche Scientifique

Antimicrobial and Antitumor Studies

Compounds related to (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one have been explored for their antimicrobial and antitumor properties. A study by Zou et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives, demonstrating enhanced biological activity compared to free ligands, showing specificity against certain bacteria and cancer cell lines (Zou et al., 2020).

Synthesis and Reactions

Kandeel and Youssef (2001) researched the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, providing valuable insights into the chemical properties and potential applications of similar thiazolidine compounds (Kandeel & Youssef, 2001).

Synthesis and Anticancer Activities

Feitoza et al. (2012) synthesized a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones, evaluating their in vitro antimicrobial and cytotoxic activities. Some compounds showed significant activity against specific cancer cell lines (Feitoza et al., 2012).

Antibacterial and Antitumor Activity

Research by Zou et al. (2020) on pyridine hydrazyl thiazole metal complexes, including those related to this compound, indicated significant antibacterial and antitumor activity, showing promise for pharmaceutical applications (Zou et al., 2020).

Synthesis of Heterocyclic Compounds

Zaleska (1987) conducted a study on the synthesis of pyrrolo[3,4-c]pyridine and furo[3,4-c]-pyridine derivatives by transforming thiazolidine-4-on derivatives, revealing the versatility of such compounds in synthesizing various heterocyclic structures (Zaleska, 1987).

Electrochemical Properties

Majouga et al. (2005) explored the electrochemical properties of a CoII complex with a 2-thiohydantoin-type ligand, offering insights into the electrochemical applications of similar thiazolidin-4-one compounds (Majouga et al., 2005).

Protein Kinase Inhibitors

Bourahla et al. (2021) synthesized new 1,3-thiazolidin-4-ones and evaluated their activity against protein kinases, identifying lead compounds for potential treatment of neurological or oncological disorders (Bourahla et al., 2021).

Synthesis and Cytotoxicity of Copper and Cobalt Complexes

Krasnovskaya et al. (2016) synthesized and characterized copper(II) and cobalt(II) complexes with imidazole-4-ones, including compounds similar to this compound, and evaluated their cytotoxicity against cancer cell lines (Krasnovskaya et al., 2016).

Propriétés

IUPAC Name |

(5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-12-11(8-10-2-1-3-14-9-10)20-13(19)16(12)15-4-6-18-7-5-15/h1-3,8-9H,4-7H2/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXOVIBXABXDO-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333749 | |

| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666036 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

881817-71-6 | |

| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)

![2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2471512.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2471518.png)

![2-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2471520.png)

![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)

![5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2471525.png)